[5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride
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Overview
Description
[5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride is a compound that features both azetidine and oxazole rings Azetidines are four-membered nitrogen-containing heterocycles, while oxazoles are five-membered rings containing both nitrogen and oxygen atoms
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation . The resulting changes can include altered protein conformation, modulation of signal transduction pathways, or changes in gene expression .
Biochemical Pathways
Based on its structural similarity to other azetidine derivatives, it may potentially influence pathways related to cell proliferation, apoptosis, or oxidative stress .
Result of Action
Based on its structural similarity to other azetidine derivatives, it may potentially have anti-proliferative, anti-microbial, or antioxidant effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of EN300-7355401 . For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. Interactions with other molecules could either enhance or inhibit its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol typically involves the formation of the azetidine and oxazole rings through cyclization reactions. One common method involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazoles.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the azetidine ring.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (ketones or aldehydes), reduced derivatives (dihydro-oxazoles), and substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmacophore in drug design. The azetidine ring is known for its biological activity, and the oxazole ring can enhance the compound’s stability and bioavailability .
Industry
In the industrial sector, [5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol can be used in the development of new materials with specific properties, such as polymers and coatings .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: These include compounds with similar four-membered nitrogen-containing rings, such as azetidin-2-ones.
Oxazole derivatives: These include compounds with similar five-membered rings containing nitrogen and oxygen, such as 2,5-dimethyl-1,3-oxazole.
Uniqueness
What sets [5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol apart from other similar compounds is the combination of both azetidine and oxazole rings in a single molecule. This dual-ring structure provides unique chemical and biological properties, making it a valuable compound for research and development in various fields .
Biological Activity
The compound [5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride is a synthetic organic molecule that has gained attention for its potential biological activities. Its structure, featuring an azetidine ring and an oxazole moiety, suggests possible interactions with biological systems that could lead to therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- Chemical Formula : C₈H₁₄N₂O₅S
- Molecular Weight : 250.28 g/mol
- IUPAC Name : [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol; methanesulfonic acid
- Appearance : Powder
- Storage Temperature : Room temperature
Antimicrobial Properties
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial activity. For example, studies have shown that similar compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli . The activity is often evaluated using the Minimum Inhibitory Concentration (MIC) method, which determines the lowest concentration of a compound that prevents visible growth of bacteria.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | S. aureus | 64 |
Compound B | E. coli | 32 |
Antitumor Activity
The potential antitumor effects of azetidine and oxazole derivatives have been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as Patu8988 (pancreatic cancer) and SGC7901 (gastric cancer) . The mechanisms often involve inducing apoptosis and inhibiting cell proliferation.
The biological activity of [5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing oxazole rings have been observed to inhibit enzymes critical for bacterial survival.
- DNA Interaction : Some studies suggest that these compounds may intercalate into DNA, disrupting replication and transcription processes.
- Oxidative Stress Induction : The ability to generate reactive oxygen species (ROS) may contribute to their cytotoxic effects against cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxazole derivatives revealed that the presence of an azetidine group significantly enhanced antimicrobial activity against Gram-positive bacteria. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compounds and bacterial targets .
Study 2: Cytotoxicity Against Cancer Cells
In another research effort, a derivative similar to [5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol was tested against multiple cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxicity at low concentrations . The study highlighted the importance of structural modifications in enhancing biological activity.
Properties
IUPAC Name |
[5-(azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.2ClH/c10-3-6-7(11-4-9-6)5-1-8-2-5;;/h4-5,8,10H,1-3H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLLIXRJIGMDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=C(N=CO2)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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